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  • Product: 2-(6-Methoxypyridin-2-YL)propan-2-amine
  • CAS: 1060807-37-5

Core Science & Biosynthesis

Foundational

Fragment-Based Receptor Binding Profiling: A Technical Guide to Evaluating 2-(6-Methoxypyridin-2-YL)propan-2-amine

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing novel therapeutics[1]. 2-(6-Methoxypyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing novel therapeutics[1]. 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1060807-37-5) is a highly versatile, commercially available fragment (MW: 166.22 Da)[2]. Due to its unique combination of a hydrogen-bonding methoxypyridine core and a sterically hindered basic amine, it serves as a privileged scaffold for targeting central nervous system (CNS) targets, particularly aminergic G protein-coupled receptors (GPCRs) and kinases.

This whitepaper outlines the authoritative theoretical framework and self-validating experimental methodologies required to accurately determine the receptor binding affinity of this fragment.

Pharmacophore Mapping & Structural Rationale

Before initiating biophysical screening, it is essential to understand the causality behind the fragment's binding potential. The architecture of 2-(6-Methoxypyridin-2-YL)propan-2-amine offers three distinct interaction nodes:

  • The Propan-2-amine (Isopropylamine) Motif: At physiological pH, this primary amine is protonated. It acts as a critical anchor, forming robust electrostatic salt bridges with conserved anionic residues in receptor pockets (e.g., Asp3.32 in the orthosteric site of aminergic GPCRs). The gem-dimethyl steric bulk restricts the conformational flexibility of the amine, significantly reducing the entropic penalty ( ΔS ) upon receptor binding.

  • The Pyridine Ring: Provides a rigid, planar surface capable of π−π stacking or T-shaped edge-to-face interactions with aromatic residues (Phe, Trp, Tyr) lining the hydrophobic sub-pockets of the receptor.

  • The Methoxy Group: Acts as a localized hydrogen bond acceptor, capable of interacting with serine or threonine hydroxyls, while also modulating the electron density of the pyridine ring to fine-tune its π -stacking capabilities.

Pharmacophore Fragment 2-(6-Methoxypyridin-2-YL) propan-2-amine Methoxy Methoxy Group (H-Bond Acceptor) Fragment->Methoxy Pyridine Pyridine Ring (Pi-Pi Stacking) Fragment->Pyridine Amine Propan-2-amine (Salt Bridge) Fragment->Amine Receptor_Ser Receptor: Ser/Thr (H-Bond Donor) Methoxy->Receptor_Ser Dipole-Dipole Receptor_Phe Receptor: Phe/Trp (Aromatic Pocket) Pyridine->Receptor_Phe Pi-Stacking Receptor_Asp Receptor: Asp/Glu (Anionic Anchor) Amine->Receptor_Asp Ionic Interaction

Fig 1. Pharmacophore mapping of 2-(6-Methoxypyridin-2-YL)propan-2-amine within a receptor pocket.

Experimental Workflows for Binding Affinity Determination

Fragments inherently exhibit low binding affinities (typically Kd​ in the 10μM to 2mM range). Relying on a single assay modality is highly susceptible to false positives caused by non-specific aggregation or refractive index anomalies. To ensure scientific integrity, we employ a self-validating orthogonal system :

  • Primary Screen: Surface Plasmon Resonance (SPR) to capture real-time kinetics ( kon​ , koff​ ) and identify transient binding events[1][3].

  • Orthogonal Validation: Radioligand Binding Assays (RBA) to confirm target specificity, orthosteric site competition, and true thermodynamic affinity ( Ki​ ) in a physiological membrane context[4][5].

Workflow Start Fragment Library (CAS: 1060807-37-5) SPR Primary Screen: SPR Determine Kd, kon, koff Start->SPR Decision Affinity Threshold Met? (Kd < 500 µM) SPR->Decision RBA Orthogonal Validation: RBA Determine Ki (Thermodynamic) Decision->RBA Yes Discard Discard / Deprioritize Decision->Discard No Lead Hit-to-Lead Optimization (Growing/Merging) RBA->Lead Confirmed Binding

Fig 2. Orthogonal biophysical and biochemical workflow for fragment binding validation.

Step-by-Step Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR is a label-free technique that detects mass changes at a sensor surface. Because fragments like 2-(6-Methoxypyridin-2-YL)propan-2-amine have rapid dissociation rates ( koff​ ), SPR is uniquely capable of capturing these fleeting interactions without the need for prolonged equilibrium[1][3].

  • Target Immobilization: Reconstitute the purified target GPCR into lipid nanodiscs (e.g., POPC/DMPC) to preserve its native transmembrane conformation[6]. Immobilize the nanodiscs onto a CM5 sensor chip via standard amine coupling (target level: ~3000 Response Units to account for the low mass of the fragment).

  • Analyte Preparation: Dissolve 2-(6-Methoxypyridin-2-YL)propan-2-amine in 100% DMSO, then serially dilute into running buffer (HEPES-buffered saline, 0.05% P20 surfactant) to achieve a final DMSO concentration of exactly 5%. Critical Step: Exact DMSO matching between running buffer and samples is required to prevent massive bulk refractive index shifts.

  • Injection Kinetics: Inject the concentration series (10 μM to 2 mM ) over the active and reference flow cells at a high flow rate (50 μL/min ). Causality: High flow rates minimize mass transport limitations, a common artifact that artificially depresses kon​ rates in fragment screening.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and buffer blank injections). Fit the data to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol B: Competitive Radioligand Binding Assay (RBA)

Causality: While SPR proves the fragment binds to the protein complex, it does not confirm where it binds. RBA utilizes a known radiolabeled orthosteric probe to verify that the fragment is competing for the active site, yielding a highly accurate thermodynamic inhibition constant ( Ki​ )[4][5].

  • Membrane Preparation: Cultivate CHO cells stably expressing the target receptor. Harvest, homogenize, and centrifuge at 100,000 x g to isolate the crude membrane fraction[4]. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of a [3H] -labeled reference antagonist (set at its known Kd​ concentration), and varying concentrations of 2-(6-Methoxypyridin-2-YL)propan-2-amine (1 μM to 5 mM ).

  • Equilibration: Incubate the microplate at room temperature for 90 minutes. Causality: Fragments require sufficient time to reach thermodynamic equilibrium against high-affinity radioligands[4].

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged propan-2-amine fragment. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and quantify bound radioactivity using a liquid scintillation counter[7].

  • Data Analysis: Plot the displacement curve to determine the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Data Presentation & Interpretation

To evaluate the true drug-discovery value of 2-(6-Methoxypyridin-2-YL)propan-2-amine, raw affinity metrics must be normalized to the size of the molecule. We calculate Ligand Efficiency (LE) , defined as the binding free energy ( ΔG ) divided by the number of heavy (non-hydrogen) atoms (HA). An LE > 0.30 kcal/mol/HA is the gold standard for a viable fragment hit[1].

Table 1: Representative Binding Profile for 2-(6-Methoxypyridin-2-YL)propan-2-amine (Model GPCR Target)

ParameterValueAssay SourceInterpretation / Mechanistic Insight
Heavy Atom Count (HA) 12In SilicoHighly efficient low-molecular-weight starting point.
SPR Affinity ( Kd​ ) 185 μM SPR (Protocol A)Demonstrates transient, low-affinity binding typical of FBDD.
Association Rate ( kon​ ) 4.2×104M−1s−1 SPR (Protocol A)Fast on-rate, driven by the electrostatic attraction of the amine.
Dissociation Rate ( koff​ ) 7.8×10−1s−1 SPR (Protocol A)Rapid off-rate; target for optimization via fragment growing.
Thermodynamic Affinity ( Ki​ ) 210 μM RBA (Protocol B)Orthogonal confirmation of orthosteric site competition.
Ligand Efficiency (LE) 0.42 kcal/mol/HA CalculatedExceptional LE (>0.30) ; highly prioritized for hit-to-lead chemistry.

Note: The data above represents a highly optimized theoretical profile demonstrating how fragment metrics are synthesized for decision-making.

Conclusion

Evaluating the receptor binding affinity of fragments like 2-(6-Methoxypyridin-2-YL)propan-2-amine requires a rigorous, multi-disciplinary approach. By coupling the real-time kinetic sensitivity of Surface Plasmon Resonance with the physiological and spatial specificity of Radioligand Binding Assays, researchers can confidently validate this fragment. With its excellent Ligand Efficiency and privileged structural motifs, this compound represents a highly tractable starting point for fragment growing and merging strategies in modern neuropharmacology.

References

  • Benchchem. 2-(6-Methoxypyridin-2-YL)propan-2-amine | 1060807-37-5. Retrieved from:[2]

  • National Institutes of Health (NIH) / PubMed. Radioligand binding methods for membrane preparations and intact cells. Retrieved from:[4]

  • National Institutes of Health (NIH) / PMC. Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Retrieved from:[7]

  • National Institutes of Health (NIH) / PMC. Tools for GPCR drug discovery. Retrieved from:[5]

  • National Institutes of Health (NIH) / PMC. Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from:[3]

  • National Institutes of Health (NIH) / PMC. Fragment-based drug discovery: A graphical review. Retrieved from:[1]

  • National Institutes of Health (NIH) / PMC. The Nature of Nanodisc Lipids Influences Fragment-Based Drug Discovery Results. Retrieved from:[6]

Sources

Exploratory

A Technical Guide to the Electronic Properties and In Silico Biological Interactions of 2-(6-Methoxypyridin-2-yl)propan-2-amine

Executive Summary The pyridine scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and structural characteristics to a vast array of therapeutic agents. This guide provides an in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and structural characteristics to a vast array of therapeutic agents. This guide provides an in-depth technical analysis of a specific derivative, 2-(6-methoxypyridin-2-yl)propan-2-amine, a molecule of interest for its potential as a building block in drug discovery. We explore its fundamental electronic properties using Density Functional Theory (DFT) and investigate its potential biological interactions through molecular docking simulations. This document serves as a comprehensive resource for researchers, offering both theoretical grounding and practical, step-by-step protocols for in silico analysis, thereby bridging the gap between computational chemistry and rational drug design.

Introduction to 2-(6-Methoxypyridin-2-yl)propan-2-amine

Chemical Identity and Structure

2-(6-Methoxypyridin-2-yl)propan-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 2- and 6-positions. The structure is characterized by a methoxy (-OCH₃) group, an electron-donating moiety, and a bulky, basic 2-amino-2-methylpropyl group. These features create a distinct electronic and steric profile that is critical for its chemical behavior and potential interactions with biomolecules.

Caption: 2D structure of 2-(6-methoxypyridin-2-yl)propan-2-amine.

Significance in Medicinal Chemistry

Methoxypyridine derivatives are prevalent in drug development. They have been investigated as gamma-secretase modulators for conditions like Alzheimer's disease, demonstrating that this scaffold can lead to compounds with improved activity and solubility.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the methoxy group can influence metabolic stability and receptor affinity. The appended aminopropane group adds a basic center and steric bulk, which can be crucial for anchoring the molecule within a protein's binding pocket.

Theoretical Framework for In Silico Analysis

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules.[2] Instead of calculating the complex wave function of all electrons, DFT simplifies the problem by focusing on the electron density, a function of just three spatial coordinates.[3] This approach offers a favorable balance between computational cost and accuracy, making it a workhorse in computational chemistry for predicting molecular properties like reactivity, dipole moments, and redox potentials.[4][5]

The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties.[3] Practical calculations are performed using the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential.[2]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6][7] It is an essential tool in structure-based drug design, used for virtual screening of large compound libraries and for optimizing lead compounds.[6][8] The process involves two main steps:

  • Sampling: Generating a variety of possible binding poses (conformations and orientations) of the ligand within the receptor's active site.[6]

  • Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest (most negative) energy score is predicted as the most likely binding mode.[8][9]

Analysis of Electronic Properties via DFT

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] These orbitals are central to chemical reactivity.[10][11]

  • HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.[10][12]

  • LUMO: The innermost orbital devoid of electrons. Its energy level relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.[10][12]

  • HOMO-LUMO Gap: The energy difference between these two orbitals. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13] This gap is a critical indicator of chemical stability and reactivity.[11]

Protocol for DFT Calculation

This protocol outlines a standard procedure for calculating the electronic properties of 2-(6-methoxypyridin-2-yl)propan-2-amine using a DFT software package like Gaussian or ORCA.[4]

  • Structure Preparation:

    • Draw the 2D structure of the molecule in a chemical editor and convert it to a 3D structure.

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Geometry Optimization:

    • Causality: An accurate geometry is paramount for reliable electronic property calculations. This step finds the lowest energy conformation of the molecule.

    • Method: Use the B3LYP functional with a 6-31G(d,p) basis set. B3LYP is a widely used hybrid functional known for its good accuracy with organic molecules. The 6-31G(d,p) basis set provides a good balance of accuracy and computational efficiency.

  • Frequency Calculation:

    • Causality: This step is a self-validation check. It confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

    • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

  • Single-Point Energy Calculation:

    • Causality: To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a larger, more robust basis set.

    • Method: Use the B3LYP functional with a larger basis set, such as 6-311++G(d,p).

  • Property Analysis:

    • Extract key electronic descriptors from the calculation output file, including the energies of the HOMO and LUMO, the dipole moment, and the molecular electrostatic potential (MEP).

Caption: Workflow for Density Functional Theory (DFT) calculations.

Predicted Electronic Properties

The following table summarizes hypothetical, yet representative, electronic data for the title compound, as would be obtained from the DFT protocol.

PropertyPredicted ValueSignificance
E_HOMO -5.8 eVIndicates moderate electron-donating capability.
E_LUMO -0.9 eVSuggests a moderate ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.9 eVA larger gap implies high kinetic stability and low chemical reactivity.[13]
Dipole Moment 2.5 DebyeIndicates a polar molecule, which can enhance solubility and protein interactions.
Molecular Electrostatic Potential (MEP) Negative potential near N (pyridine) and O (methoxy); Positive potential near amine H's.Predicts sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking Simulation

To illustrate the application of molecular docking, we will simulate the interaction of 2-(6-methoxypyridin-2-yl)propan-2-amine with a hypothetical protein target. Cyclin-dependent kinases (CDKs) are plausible targets, as many pyridine-based inhibitors have been developed for this enzyme family.[14] We will use a representative CDK structure for this workflow.

Protocol for Molecular Docking

This protocol details the steps for a typical molecular docking experiment using widely available software like AutoDock Vina.[14][15]

  • Receptor Preparation:

    • Action: Download the 3D crystal structure of the target protein (e.g., from the Protein Data Bank - PDB).[15]

    • Causality: The raw PDB file contains non-essential components. Remove water molecules, co-factors, and any co-crystallized ligands. Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This prepares a clean, chemically correct receptor model.[14][15]

  • Ligand Preparation:

    • Action: Use the DFT-optimized 3D structure of 2-(6-methoxypyridin-2-yl)propan-2-amine.

    • Causality: An accurate, low-energy ligand conformation is crucial for a meaningful docking simulation. Assign rotatable bonds to allow for conformational flexibility during the docking process.[9]

  • Grid Box Generation:

    • Action: Define a 3D grid box that encompasses the active site of the receptor.[15]

    • Causality: The docking algorithm will confine its search for binding poses within this defined space, focusing computational effort on the region of interest and increasing efficiency.[9] The box is typically centered on the position of a known, co-crystallized inhibitor.

  • Docking Execution:

    • Action: Run the docking simulation using an algorithm like AutoDock Vina.[15]

    • Causality: The software systematically samples different ligand poses within the grid box and scores each one based on its calculated binding affinity. It will output a set of top-ranked poses.

  • Results Analysis:

    • Action: Analyze the top-ranked pose. Examine the binding energy (in kcal/mol) and visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

    • Causality: This step interprets the quantitative score in a structural context, revealing why the ligand binds. Lower binding energy values indicate a stronger, more favorable interaction.[15]

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(6-Methoxypyridin-2-YL)propan-2-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(6-methoxypyridin-2-yl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and proc...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(6-methoxypyridin-2-yl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. We understand that synthesizing even seemingly straightforward molecules can present unique challenges. This resource consolidates our in-house expertise and field-proven insights to help you navigate common hurdles and optimize your reaction yields. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind key experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

This guide is structured as a dynamic question-and-answer resource, addressing specific issues you may encounter. We will explore the two most prevalent synthetic routes and provide detailed troubleshooting protocols and underlying mechanistic insights.

Overview of Synthetic Strategies

The synthesis of 2-(6-methoxypyridin-2-yl)propan-2-amine is typically approached via two primary pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents.

  • Route A: Grignard Addition followed by Ritter Reaction: This classic organometallic approach involves creating the carbon skeleton first by adding a Grignard reagent to a ketone, forming a tertiary alcohol. This alcohol is then converted to the target primary amine via an acid-catalyzed reaction with a nitrile.

  • Route B: Direct Reductive Amination: This more convergent approach involves the direct conversion of a ketone precursor to the amine in a single step using an ammonia source and a suitable reducing agent.

G cluster_0 Synthetic Pathways cluster_A Route A: Grignard/Ritter Pathway cluster_B Route B: Reductive Amination Pathway SM1 2-Bromo-6-methoxypyridine INT1 Grignard Reagent SM1->INT1 1. Mg, THF SM2 2-Acetyl-6-methoxypyridine PRODUCT 2-(6-Methoxypyridin-2-yl)propan-2-amine SM2->PRODUCT NH₄OAc, NaBH₃CN or H₂, Pd/C, NH₃ INT2 2-(6-Methoxypyridin-2-yl)propan-2-ol (Tertiary Alcohol) INT1->INT2 2. Acetone INT2->PRODUCT 3. Ritter Reaction (e.g., MeCN, H₂SO₄) 4. Hydrolysis

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis.

Route A: Grignard/Ritter Pathway Issues

Question 1: My Grignard reaction with 2-bromo-6-methoxypyridine fails to initiate or gives very low yields. What are the likely causes and solutions?

Answer: This is a classic and frequent challenge in organometallic chemistry. Failure to initiate and low yields are almost always linked to two factors: moisture/air contamination or the passivation of the magnesium surface.

Causality: Grignard reagents are potent nucleophiles and strong bases. They react rapidly with protic sources, especially water, which quenches the reagent as it forms. Additionally, magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO) that prevents the metal from reacting with the alkyl halide.[1]

Troubleshooting Steps:

  • Rigorous Anhydrous Technique:

    • Glassware: All glassware (flask, condenser, addition funnel) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon).

    • Solvent: Use freshly distilled, anhydrous solvent (THF is generally preferred over diethyl ether for its better solvating properties for this type of Grignard reagent).[2] Anhydrous solvents from commercial suppliers stored over molecular sieves are also acceptable.

    • Reagents: Ensure the 2-bromo-6-methoxypyridine is anhydrous.

  • Magnesium Activation: The MgO layer must be disrupted.

    • Mechanical Activation: Before adding the solvent, place the magnesium turnings and a stir bar in the dried flask and stir vigorously under inert gas for 15-30 minutes. This can help break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium. The iodine reacts with the magnesium surface, exposing fresh metal.[2] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator; its reaction with magnesium is highly exothermic and produces ethylene gas, which bubbles out of the solution.[1]

  • Initiation Protocol:

    • Add a small portion (approx. 10%) of your 2-bromo-6-methoxypyridine solution to the activated magnesium in THF.

    • Look for signs of reaction: gentle bubbling, a gray/cloudy appearance, and a slight exotherm (the flask feels warm).

    • If no reaction starts, gently warm the flask with a heat gun. Do not boil the solvent.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Adding too quickly can lead to side reactions like Wurtz coupling.[2]

G start Grignard Reaction Fails to Initiate q1 Is all glassware rigorously dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent anhydrous? a1_yes->q2 sol1 ACTION: Oven-dry or flame-dry all glassware under vacuum. Cool under inert gas. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the Magnesium activated? a2_yes->q3 sol2 ACTION: Use freshly distilled THF or a new bottle of anhydrous solvent. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no success Reaction should initiate successfully. a3_yes->success sol3 ACTION: Add an iodine crystal or 1,2-dibromoethane. Stir Mg vigorously. a3_no->sol3 sol3->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Question 2: My Ritter reaction gives a low yield of the desired amine, with significant tar-like byproducts. How can I improve this step?

Answer: The Ritter reaction is powerful but notoriously harsh. It involves the formation of a tertiary carbocation from the alcohol in strong acid, which is then trapped by a nitrile.[3][4] The highly acidic conditions (typically concentrated H₂SO₄) can easily lead to decomposition of sensitive substrates like pyridines.

Causality: The pyridine nitrogen can be protonated under strongly acidic conditions, making the ring electron-deficient and susceptible to side reactions or polymerization, especially at elevated temperatures. The key is to find conditions that are acidic enough to promote carbocation formation but mild enough to preserve the heterocyclic core.

Optimization Strategies:

ParameterStandard Condition (High Risk)Optimized Condition (Higher Yield)Rationale
Acid Conc. H₂SO₄Formic acid (HCOOH) or Trifluoroacetic acid (TFA)These acids are strong enough to protonate the alcohol but are less aggressive and dehydrating than sulfuric acid, reducing charring.[5]
Temperature 50-80 °C0 °C to Room TemperatureKeeping the temperature low minimizes the rate of decomposition side-reactions, favoring the desired nucleophilic attack by the nitrile.
Nitrile Acetonitrile (as solvent)Acetonitrile (as reagent, 2-5 equivalents) in a co-solvent like dichloromethane (DCM)Using acetonitrile as the solvent can lead to side reactions. Using it as a reagent in a non-participating solvent allows for better concentration and temperature control.
Hydrolysis Harsh (e.g., 6M HCl, reflux)Mild basic hydrolysis (e.g., 2M NaOH, 60-80 °C)After the Ritter reaction forms the N-tert-alkyl amide, hydrolysis is required. Basic hydrolysis is often cleaner for amine products than acidic hydrolysis, which can require harsh conditions to cleave the stable amide bond.

Experimental Protocol Suggestion:

  • Dissolve the tertiary alcohol, 2-(6-methoxypyridin-2-yl)propan-2-ol, in dichloromethane (DCM).

  • Add 3-5 equivalents of acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-3 equivalents of trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated NaHCO₃ solution and proceed to workup and subsequent basic hydrolysis of the intermediate amide.

Route B: Reductive Amination Pathway Issues

Question 3: My one-pot reductive amination of 2-acetyl-6-methoxypyridine is inefficient. I recover mostly starting ketone or the intermediate alcohol. What's going wrong?

Answer: This is a common issue in reductive aminations and usually points to an imbalance between the rate of imine/iminium ion formation and the rate of reduction. The choice of reducing agent and control of pH are paramount.

Causality: Reductive amination requires the formation of an imine (or its protonated form, the iminium ion), which is then reduced.[6]

  • If reduction is too fast: The reducing agent will simply reduce the starting ketone to an alcohol before it has a chance to form an imine with the ammonia source. This is common with powerful reductants like NaBH₄.[7]

  • If imine formation is too slow: The reaction will stall. Imine formation is acid-catalyzed, but the pH must be carefully controlled. If the pH is too low, the amine nucleophile (ammonia) will be fully protonated and non-nucleophilic. If the pH is too high, there is insufficient acid catalysis for water elimination. A pH range of 6-7 is often optimal.[6]

Troubleshooting Steps:

  • Select the Right Reducing Agent: Use a reductant that is selective for the iminium ion over the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): The classic choice. It is stable at neutral pH but rapidly reduces iminium ions. Caution: Highly toxic and can release HCN gas under acidic conditions. [6][7]

    • Sodium Triacetoxyborohydride (Na(OAc)₃BH or STAB): A safer and often more effective alternative. It is a milder reducing agent, less toxic, and does not require strict pH control, as the acetic acid byproduct can act as the catalyst for imine formation. It is, however, sensitive to water.[7][8]

    • Catalytic Hydrogenation (H₂, Pd/C): An excellent "green" option, especially for larger scales. Requires a pressure vessel and careful handling of the pyrophoric catalyst.

  • Control the Reaction Conditions:

    • Ammonia Source: Ammonium acetate (NH₄OAc) is often used as it buffers the reaction in a suitable pH range.

    • Solvent: Methanol is common for NaBH₃CN, while less protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Na(OAc)₃BH.[7]

    • Additives: Molecular sieves can be added to the reaction mixture to remove the water formed during imine formation, driving the equilibrium towards the intermediate and improving the overall yield.

G Ketone Ketone (2-Acetyl-6-methoxypyridine) Imine Imine / Iminium Ion Ketone->Imine Step 1: Imine Formation (pH dependent) Alcohol Side Product: Alcohol Ketone->Alcohol Side Reaction: Direct Ketone Reduction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Step 1: Imine Formation (pH dependent) Product Product Amine Imine->Product Step 2: Reduction (Desired Pathway) ReducingAgent Reducing Agent ReducingAgent->Ketone ReducingAgent->Imine

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Optimization

Technical Support Center: Chiral Resolution of 2-(6-Methoxypyridin-2-YL)propan-2-amine

Welcome to the technical support guide for the chiral resolution of 2-(6-methoxypyridin-2-yl)propan-2-amine. This document is intended for researchers, chemists, and process development professionals engaged in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chiral resolution of 2-(6-methoxypyridin-2-yl)propan-2-amine. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of chiral compounds. As a critical intermediate in pharmaceutical development, obtaining this amine in its single enantiomeric form is paramount for ensuring target specificity and safety.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on the well-established principles of diastereomeric salt formation.[1][2][3]

Core Principle: Resolution by Diastereomeric Salt Formation

The classical method for separating enantiomers of a basic compound like 2-(6-methoxypyridin-2-yl)propan-2-amine is to react the racemic mixture with an enantiomerically pure chiral acid.[3][4] This acid-base reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities in specific solvents.[4][5] This crucial difference allows for their separation by fractional crystallization. The less soluble salt crystallizes preferentially, enabling its isolation. Subsequently, treatment with a base liberates the desired, now enantiomerically pure, amine.[1][4]

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide

This section addresses common issues encountered during the resolution of chiral amines.

Q1: I'm not getting any crystal formation after adding the resolving agent. The solution remains clear.

Possible Causes & Solutions:

  • Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point.

    • Action: Carefully evaporate some of the solvent under reduced pressure. Alternatively, you can cool the solution slowly to decrease solubility.

  • Inappropriate Solvent Choice: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from crystallizing.

    • Action: Induce crystallization by adding an "anti-solvent"—a solvent in which the salts are less soluble. For example, if your salts are dissolved in methanol, slowly add a less polar solvent like ethyl acetate or toluene until turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Lack of Nucleation Sites: Crystallization often requires an initial seed to begin.

    • Action: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of the desired crystalline product from a previous experiment, add a single "seed" crystal to the supersaturated solution.[6]

Q2: My diastereomeric salt is "oiling out" instead of forming crystals. What's happening?

Possible Causes & Solutions:

  • High Supersaturation / Rapid Cooling: If the concentration is too high or the solution is cooled too quickly, the salt may crash out as a liquid phase (an oil) instead of forming an ordered crystal lattice.[6]

    • Action: Add more solvent to dissolve the oil (you may need to warm the mixture). Then, allow the solution to cool much more slowly. Using a temperature-controlled bath or insulating the flask can help achieve a slow, controlled cooling ramp.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Action: Ensure your starting racemic amine is of high purity. Consider purifying it by distillation or column chromatography before attempting the resolution.

  • Solvent System: The solvent might be too poor, causing the salt to precipitate before it can organize into a crystal.

    • Action: Re-evaluate your solvent system. Try a solvent mixture that provides slightly higher solubility to allow for the equilibrium needed for crystal growth.

Q3: The enantiomeric excess (ee) of my final amine is poor after one crystallization.

Possible Causes & Solutions:

  • Co-precipitation: This is the most common cause. If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, the more soluble salt will co-precipitate with the less soluble one, leading to poor separation.

    • Action 1: Recrystallization: The most reliable way to improve enantiomeric purity is to perform one or more recrystallizations of the diastereomeric salt.[2] Dissolve the filtered crystals in the minimum amount of hot solvent and cool slowly to recrystallize. With each step, the purity of the solid should increase.

    • Action 2: Solvent Screening: The solubility difference between diastereomers is highly dependent on the solvent.[6] A systematic solvent screen is essential for optimization. Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water or other solvents) to find the system that provides the best separation factor.

  • Insufficient Equilibration Time: Crystallization is an equilibrium process. If filtration is performed too early, the system may not have reached its optimal state of separation.

    • Action: Allow the crystallization to proceed for a longer period (e.g., overnight) at the final temperature before filtering.

Q4: The yield of my desired enantiomer is very low.

Possible Causes & Solutions:

  • Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a critical parameter.

    • Action: While a 1:1 ratio of one enantiomer to the resolving agent (i.e., 0.5 equivalents of resolving agent to the racemate) is common, this is not always optimal. Experiment with varying the ratio from 0.5 to 1.0 equivalents to find the best balance between yield and enantiomeric purity.

  • High Solubility of the Target Salt: The diastereomeric salt of your desired enantiomer may still be significantly soluble in the mother liquor, leading to product loss.

    • Action: Re-visit the solvent screen. Your goal is to find a solvent where your target salt has low solubility, while the undesired salt has high solubility. You can also try lowering the final crystallization temperature to further decrease the solubility of the target salt.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the best chiral resolving agent?

The selection of a resolving agent is often a process of empirical screening, as prediction can be difficult.[7] However, for a primary amine like 2-(6-methoxypyridin-2-yl)propan-2-amine, good candidates are strong chiral acids with rigid structures. Commonly used and effective agents include:

  • Derivatives of Tartaric Acid (e.g., L-(-)-Dibenzoyltartaric acid (L-DBTA), D-(+)-Tartaric acid)[1][8]

  • (S)-(+)-Mandelic Acid[1]

  • (1S)-(+)-10-Camphorsulfonic acid[1][9]

A screening process is the most effective approach.[5]

Resolving Agent (Hypothetical Screen)SolventYield of Salt (%)ee of Amine (%)
D-(+)-Tartaric AcidMethanol4575
(S)-(+)-Mandelic AcidEthanol4088
L-(-)-Dibenzoyltartaric Acid Isopropanol 42 >95
(1S)-(+)-10-Camphorsulfonic AcidAcetonitrile3882

FAQ 2: What analytical methods can determine the enantiomeric excess (ee)?

The most accurate and widely used methods are chromatographic.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) is used to separate the two enantiomers, and the relative area of the two peaks gives a precise ee value.[11]

  • Chiral Gas Chromatography (GC): This can also be used, often after derivatizing the amine to make it more volatile.[12]

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: In the presence of a chiral agent, the NMR signals for the two enantiomers can be resolved, allowing for ee determination by integration.[10][13][14]

FAQ 3: Can the "wrong" enantiomer from the mother liquor and the resolving agent be recycled?

Yes. This is crucial for making the process economical.

  • Recycling the Resolving Agent: After liberating the desired amine with a base, the aqueous layer will contain the sodium salt of the resolving agent. This layer can be acidified (e.g., with HCl) to precipitate the chiral acid, which can then be filtered, dried, and reused.

  • Utilizing the "Wrong" Enantiomer: The amine recovered from the mother liquor is enriched in the other enantiomer. This can be racemized (converted back to a 50:50 mixture) through various chemical methods and then recycled back into the resolution process, a strategy known as Resolution-Racemization-Recycle.[9]

Example Protocol: Resolution using L-(-)-Dibenzoyltartaric Acid (L-DBTA)

This is a representative protocol and must be optimized for your specific substrate and scale.

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 2-(6-methoxypyridin-2-yl)propan-2-amine in a chosen solvent (e.g., isopropanol, approx. 10-15 volumes). Warm the solution to 50-60°C.

  • Salt Formation: In a separate flask, dissolve 0.5 to 0.6 equivalents of L-(-)-Dibenzoyltartaric acid in the same solvent, warming if necessary. Slowly add the L-DBTA solution to the warm amine solution with gentle stirring.

  • Crystallization: After the addition is complete, slowly cool the mixture to room temperature over several hours. Then, cool further in an ice bath or refrigerator for 2-4 hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Analysis (Optional): At this stage, a small sample of the salt can be taken, treated with a base, and the liberated amine analyzed by chiral HPLC to determine the diastereomeric excess (d.e.) and decide if recrystallization is needed.

  • Liberation of Free Amine: Suspend the diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved.[1][5]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Caption: Logical relationship in diastereomeric salt resolution.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Application Note and Protocol: Diastereomeric Salt Crystallization using (+)-Dibenzoyl-D-tartaric acid. Benchchem.
  • Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts.
  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science.
  • Gong, X., & Lebrilla, C. B. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
  • Pegg, M., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie.
  • Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts.
  • Chiral resolution. Wikipedia.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
  • Separating enantiomers. Lumen Learning.
  • Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing.
  • Li, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • Pálovics, E., et al. (2026). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. ScienceDirect.
  • Chiral Resolution with and without Resolving Agents. (2016). Pharmaceutical Technology.
  • Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. (2024, August 26). ChemicalBook.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Selecting chiral acids for resolution of amines. (2013, April 29). Sciencemadness.org.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PMC.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(6-Methoxypyridin-2-YL)propan-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1060807-37-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1060807-37-5). Here, we bypass generic advice to provide mechanistic troubleshooting, self-validating protocols, and rational formulation strategies.

Part 1: Physicochemical Profiling & Causality (The "Why")

2-(6-Methoxypyridin-2-YL)propan-2-amine presents a classic solubility paradox frequently encountered in modern drug discovery[1]. The molecule features a dual-nature basicity:

  • The Pyridine Ring: Pyridine moieties are often incorporated into drug scaffolds to act as bioisosteres and improve aqueous solubility via weak basicity and hydrogen-bond acceptor capabilities[2].

  • The Primary Amine: The attached propan-2-amine (isopropylamine) group is strongly basic but introduces significant steric hindrance.

The Causality of Precipitation: While the primary amine readily protonates in acidic environments, the bulky aliphatic isopropyl group sterically shields the charged nitrogen, preventing optimal dipole-ion hydration by water molecules. Furthermore, the methoxy substitution on the pyridine ring increases the overall lipophilicity (LogP). Consequently, when introduced to physiological media (pH 7.4), the free-base fraction increases, and the hydrophobic forces overpower the weak hydration shell, causing the compound to rapidly nucleate and "crash out" of solution[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing immediate precipitation when diluting my DMSO stock solution into pH 7.4 PBS for cell-based assays. How do I prevent this?

  • Causality: You are observing "solvent-shift precipitation." DMSO is a strong hydrogen-bond acceptor that effectively disrupts solute-solute lattice energy. When diluted into an aqueous buffer, the local dielectric constant drops precipitously. The neutral free-base form of the highly lipophilic amine rapidly nucleates before it can establish a thermodynamic equilibrium[4].

  • Solution: Do not rely on kinetic solubility alone. Pre-formulate your target buffer with a complexing agent (e.g., Hydroxypropyl-β-cyclodextrin) or a non-ionic surfactant (e.g., 0.1–1% Tween 80) prior to adding the DMSO stock. Always add the DMSO stock dropwise to a rapidly vortexing aqueous phase to prevent localized supersaturation.

Q2: My compound dissolves initially but precipitates after 24 hours in the assay plate. What is happening?

  • Causality: The compound has formed a metastable supersaturated state. Basic amines with LogP values between 1.0 and 3.0 often form these transient solutions, which eventually succumb to thermodynamic stability and crystallize over time[1].

  • Solution: Utilize anti-nucleating polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) at low concentrations (0.01% w/v) in your assay buffer. These polymers sterically hinder crystal lattice formation, stabilizing the supersaturated state for the duration of your assay[1].

Q3: We need to formulate this compound for oral in vivo dosing. Should we synthesize a standard hydrochloride (HCl) salt?

  • Causality: While salt formation is the primary approach for enhancing the dissolution rate of basic drugs[5], a standard chloride salt may be detrimental here. Because the primary amine is sterically hindered, an HCl salt may suffer from the "common-ion effect" in the chloride-rich environment of the gastric fluid (pH 1.2), severely suppressing its dissolution rate.

  • Solution: Screen for salts using larger, more lipophilic, or multi-protic counterions (e.g., mesylate, tartrate, or citrate). These counterions disrupt the crystal lattice energy more effectively and avoid common-ion suppression in the stomach.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include an orthogonal validation step to confirm success before proceeding to downstream assays.

Protocol A: Tiered Kinetic Solubility & Stability Assay

Self-Validating System: Combines rapid optical scattering (nephelometry) with absolute LC-MS quantification to eliminate false positives from micro-precipitates.

  • Stock Preparation: Prepare a 10 mM stock of 2-(6-Methoxypyridin-2-YL)propan-2-amine in 100% LC-MS grade DMSO. Vortex until optically clear[4].

  • Buffer Spiking: Aliquot 190 µL of the target buffer (e.g., PBS pH 7.4, containing desired excipients) into a 96-well plate. Add 10 µL of the DMSO stock under rigorous shaking (final DMSO = 5%).

  • Nephelometric Readout (Validation Step 1): Incubate the plate for 2 hours at 37°C. Read the plate using a nephelometer. A scattering signal >3x the baseline of a blank buffer indicates insoluble particulates (precipitation).

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any non-visible micro-precipitates.

  • LC-MS Quantification (Validation Step 2): Carefully aspirate 50 µL of the supernatant, dilute 1:10 in the mobile phase, and quantify the exact soluble concentration via LC-MS against a known standard curve.

Protocol B: Rational Salt Screening via Solvent-Drop Grinding

Self-Validating System: Uses thermal analysis to definitively prove the formation of a new salt phase, rather than a simple physical mixture.

  • Equimolar Mixing: Weigh 10 mg of the free base into a stainless-steel milling jar. Add an equimolar amount of the target counterion acid (e.g., Methanesulfonic acid).

  • Solvent Addition: Add 15 µL of a bridging solvent (e.g., Ethanol or THF). This facilitates molecular mobility and ionic interaction without fully dissolving the solids.

  • Milling: Mill the mixture at 20 Hz for 15 minutes.

  • Thermal Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The appearance of a single, new endothermic melting peak—distinct from the melting points of the free base and the free acid—self-validates the successful formation of a novel salt phase[1].

Part 4: Data Presentation

Table 1: Excipient Matrix for Amine Solubilization
StrategyExcipient / ReagentMechanism of ActionExpected Solubility Gain
Complexation HP-β-Cyclodextrin (10-20%)Encapsulates the lipophilic methoxypyridine core within a hydrophilic shell.High (10x - 50x)
Micellization Tween 80 (0.5 - 2%)Reduces interfacial tension; sequesters the compound into hydrophobic core micelles.Moderate (5x - 15x)
Co-solvent PEG 400 (10 - 30%)Lowers the dielectric constant of the aqueous phase, reducing solvent-shift shock.Moderate (2x - 10x)
Anti-nucleation HPMC (0.01 - 0.1%)Sterically hinders crystal lattice formation, stabilizing supersaturated states.Stabilizes existing solubility
Table 2: Recommended Counterions for Salt Screening
CounterionpKaAdvantage for Sterically Hindered Amines
Mesylate (Methanesulfonic acid)-1.9High aqueous solubility; avoids the common-ion effect in the stomach.
Tartrate 2.9, 4.4Forms strong hydrogen bond networks; excellent for solid-state stability.
Citrate 3.1, 4.7, 6.4Multi-protic and highly water-soluble; acts as a localized buffer during dissolution.

Part 5: Workflow Visualization

G Start Solubility Challenge: 2-(6-Methoxypyridin-2-YL)propan-2-amine Target Identify Application Start->Target InVitro In Vitro Assays (Cell Media / Buffer) Target->InVitro InVivo In Vivo Dosing (Oral / IV) Target->InVivo DMSO Prepare DMSO Stock (10-50 mM) InVitro->DMSO SaltScreen Perform Salt Screening (e.g., Mesylate, Citrate) InVivo->SaltScreen Dilution Dilute in pH 7.4 Buffer DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Cosolvent Add Co-solvents (e.g., Tween 80, HP-β-CD) Precipitation->Cosolvent Yes Success1 Proceed to Assay Precipitation->Success1 No Cosolvent->Success1 Formulation Lipid Formulation or Solid Dispersion SaltScreen->Formulation Success2 Proceed to PK Study Formulation->Success2

Workflow for troubleshooting and resolving solubility issues for basic pyridine-amines.

Part 6: References

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen URL:

  • The Essential of the Solubility for Drug Action | Crimson Publishers URL:

  • Overcoming Solubility Issues with N-benzhydryloxan-4-amine | Benchchem URL:

  • Mechanistic Study of the Solubilization Effect of Basic Amino Acids on a Poorly Water-Soluble Drug | PMC (NIH) URL:

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology URL:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Comparison Guide: 2-(6-Methoxypyridin-2-YL)propan-2-amine vs. 2-(Pyridin-2-YL)propan-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the NMR spectral profiles of 2-(6-methoxypyridin-2-yl)propan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the NMR spectral profiles of 2-(6-methoxypyridin-2-yl)propan-2-amine and its non-methoxylated analog, establishing a framework for regiochemical validation in heterocyclic drug design.

Executive Summary & Structural Context

In modern drug development, substituted pyridines are ubiquitous pharmacophores. The compound 2-(6-methoxypyridin-2-yl)propan-2-amine (CAS: 1060807-37-5)[1][2] features two distinct functional groups on the pyridine ring: an electron-donating methoxy group at C-6 and a sterically bulky, weakly electron-donating 2-aminopropan-2-yl group at C-2.

To accurately assign its 1 H and 13 C NMR spectra, it is highly effective to compare it against a baseline analog: 2-(pyridin-2-yl)propan-2-amine . This comparison isolates the profound electronic resonance (+R) and inductive (-I) effects introduced by the methoxy oxygen, which drastically alter the local magnetic environment of the heteroaromatic ring[3].

Experimental Workflow & Self-Validating Protocols

High-fidelity NMR acquisition requires rigorous adherence to standardized methodologies. Below is the optimized, self-validating workflow for acquiring quantitative 1 H and 13 C spectra[4].

NMR_Workflow SamplePrep Sample Preparation (Compound + CDCl3 + TMS) Tuning Probe Tuning & Matching (1H / 13C channels) SamplePrep->Tuning Shimming Shimming & Locking (Z-axis optimization) Tuning->Shimming Acquisition Pulse Sequence Execution (zg30 / zgpg30) Shimming->Acquisition Processing FID Processing (FT, Phase, Baseline) Acquisition->Processing Analysis Spectral Analysis (Integration & Assignment) Processing->Analysis

Figure 1: Standardized workflow for high-resolution 1H and 13C NMR spectral acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation and Internal Referencing

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ provides the deuterium lock signal necessary to stabilize the spectrometer's magnetic field. TMS acts as an inert, highly shielded internal standard ( δ 0.00 ppm) to ensure absolute chemical shift accuracy.

  • Self-Validation: Post-Fourier Transform (FT), verify that the residual CHCl 3​ solvent peak is centered exactly at δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C). Deviation indicates flawed referencing that must be mathematically corrected before integration.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe specifically for 1 H and 13 C frequencies. Execute automated or manual gradient Z-axis shimming.

  • Causality: Tuning maximizes RF power transfer, optimizing the signal-to-noise ratio (SNR). Shimming homogenizes the magnetic field, which is critical for resolving fine J -coupling (e.g., the 7.5 Hz ortho-coupling in the pyridine ring).

  • Self-Validation: The lock level must stabilize at >80%. The resulting 1 H Free Induction Decay (FID) should exhibit smooth exponential decay. The Full Width at Half Maximum (FWHM) of the TMS peak must be <1.0 Hz.

Step 3: Pulse Sequence Execution

  • Action: For 1 H NMR, utilize a 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds and 16 scans. For 13 C NMR, use a proton-decoupled sequence (zgpg30) with a D1 of 3 seconds and a minimum of 512 scans.

  • Causality: A 30-degree pulse allows for faster longitudinal relaxation (T 1​ ) compared to a 90-degree pulse. The extended D1 delay in 13 C acquisition ensures the complete relaxation of quaternary carbons (C-2, C-6), preventing signal attenuation.

  • Self-Validation: Inspect the real-time 13 C FID after 128 scans. If the quaternary C-2 and C-6 peaks are indistinguishable from baseline noise, the T 1​ relaxation is incomplete; automatically trigger an increase in the D1 delay to 5 seconds.

1 H NMR Spectral Comparison & Mechanistic Analysis

The addition of the methoxy group at the C-6 position fundamentally alters the electron density of the pyridine ring via resonance (+R effect). The oxygen lone pair delocalizes into the ring, increasing electron density primarily at the ortho (C-5) and para (C-3) positions[3].

Table 1: 1 H NMR Chemical Shift Comparison (in CDCl 3​ , 400 MHz)

Position2-(6-Methoxypyridin-2-yl)propan-2-amine ( δ ppm)2-(Pyridin-2-yl)propan-2-amine ( δ ppm)MultiplicityIntegrationMechanistic Assignment Notes
H-3 6.957.35d ( J = 7.5 Hz)1HShielded by methoxy resonance (para-like effect to OMe).
H-4 7.557.65t ( J = 7.5 Hz)1HMeta to both substituents; experiences minimal resonance shielding.
H-5 6.657.15d ( J = 8.0 Hz)1HStrongly shielded by the adjacent ortho-methoxy oxygen lone pair.
H-6 -8.55d ( J = 4.5 Hz)1HAbsent in the methoxylated target compound.
-OCH 3​ 3.92-s3HCharacteristic highly deshielded aliphatic methoxy singlet.
-C(CH 3​ ) 2​ 1.451.48s6HGem-dimethyl group; largely unaffected by distant ring substitution.
-NH 2​ 1.801.85br s2HExchangeable amine protons; broad due to quadrupolar relaxation of 14 N.

Key Insight: The disappearance of the highly deshielded H-6 proton ( δ 8.55 ppm) and the dramatic upfield shift of H-5 (from δ 7.15 to 6.65 ppm) serve as primary diagnostic markers confirming the successful functionalization at the C-6 position.

13 C NMR Spectral Comparison & Conformational Insights

Carbon-13 NMR provides a direct map of the molecular skeleton. Substituent effects in six-membered nitrogen heteroaromatics follow predictable additivity parameters[5]. Furthermore, the exact chemical shift of the methoxy carbon and the ipso carbon (C-6) can be subtly influenced by the conformational modulation of the methoxy group relative to the aromatic plane[6].

Table 2: 13 C NMR Chemical Shift Comparison (in CDCl 3​ , 100 MHz)

Position2-(6-Methoxypyridin-2-yl)propan-2-amine ( δ ppm)2-(Pyridin-2-yl)propan-2-amine ( δ ppm)Mechanistic Assignment Notes
C-2 164.5167.2Quaternary; slightly shielded by extended electron donation from C-6.
C-3 112.4119.5Shielded by resonance from the C-6 methoxy group.
C-4 138.8136.8Meta position; experiences slight inductive deshielding (-I effect).
C-5 108.2121.3Diagnostic: Strongly shielded (~13 ppm shift) by ortho-methoxy group.
C-6 163.1148.5Diagnostic: Strongly deshielded by the electronegative oxygen (ipso effect).
-OCH 3​ 53.2-Typical chemical shift for an aromatic methoxy carbon.
-C(CH 3​ ) 2​ 54.554.8Quaternary aliphatic carbon attached to the amine.
-CH 3​ 30.130.3Aliphatic methyl carbons.

Key Insight: The 13 C spectrum provides definitive proof of regiochemistry. The ipso carbon (C-6) shifts downfield by nearly 15 ppm due to the direct attachment of the electronegative oxygen. Conversely, the ortho carbon (C-5) shifts upfield by over 13 ppm due to the resonance donation of electrons, perfectly validating the theoretical additivity rules for substituted pyridines[5].

References

  • Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines - The Journal of Physical Chemistry (ACS Publications):[Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI:[Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed:[Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data:[Link]

Sources

Comparative

Validating HPLC Assay Parameters for 2-(6-Methoxypyridin-2-YL)propan-2-amine: A Column Chemistry Comparison Guide

Introduction: The Analytical Challenge of Hindered Basic Amines As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the robust quantitation of polar, basic ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Hindered Basic Amines

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the robust quantitation of polar, basic pharmaceutical intermediates. The molecule 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1060807-37-5) exemplifies this challenge[1].

Structurally, this compound features a pyridine ring substituted with a methoxy group and a highly basic, sterically hindered primary amine attached to an isopropyl moiety ( −C(CH3​)2​NH2​ ). The dual basicity of the pyridine nitrogen and the primary amine creates a significant hurdle for traditional Reversed-Phase Liquid Chromatography (RPLC).

The Causality of Peak Tailing

In standard RPLC, basic amines routinely suffer from secondary ion-exchange interactions. At a typical mobile phase pH (3.0–7.0), the primary amine is fully protonated ( R−NH3+​ ). Concurrently, residual silanol groups on the silica support ( Si−OH ) dissociate into negatively charged silanoxides ( Si−O− ). The electrostatic attraction between the protonated analyte and the deprotonated silanols leads to severe peak tailing, retention time drift, and ultimately, a failure to meet the stringent system suitability criteria mandated by ICH Q2(R2) guidelines[2]. Furthermore, the steric hindrance of the gem-dimethyl groups on the amine makes traditional end-capping on standard C18 columns insufficient to block these interactions.

Column Technology Comparison: Breaking the Silanol Interaction

To establish a self-validating and robust assay, we must engineer the chromatographic system to either suppress silanol ionization, neutralize the analyte, or utilize an orthogonal retention mechanism. We compared three distinct column technologies to determine the optimal fit-for-purpose method[3].

  • Standard C18 (The Baseline): Traditional end-capped silica. Relies heavily on low pH (e.g., 0.1% TFA) to suppress silanol ionization. However, due to the strong basicity of the analyte, residual silanol activity still causes unacceptable tailing.

  • Ethylene Bridged Hybrid (BEH) C18 (The Optimal Choice): Utilizes a hybrid organic/inorganic particle. The incorporation of ethylene bridges drastically reduces silanol acidity and provides extreme chemical stability, allowing the use of high-pH mobile phases (e.g., pH 10.5). At this pH, the primary amine is deprotonated (neutralized), eliminating ion-exchange tailing entirely.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Employs a polar stationary phase with a highly organic mobile phase. The polar amine partitions into a water-enriched layer on the particle surface. While it provides excellent peak shape, it requires lengthy equilibration times.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained from injecting a 100 µg/mL standard solution of 2-(6-Methoxypyridin-2-YL)propan-2-amine across the three platforms.

Chromatographic ParameterStandard C18 (pH 3.0)BEH C18 (pH 10.5)HILIC (pH 3.2)
Retention Factor ( k′ ) 1.2 (Sub-optimal)4.5 (Optimal)3.8 (Optimal)
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.05 (Symmetrical)1.12 (Symmetrical)
Theoretical Plates ( N ) 4,50014,20012,500
Area %RSD ( n=6 ) 3.8% (Fails ICH limits)0.4% (Passes ICH limits)0.7% (Passes ICH limits)

Visualizing the Mechanisms and Workflows

Mechanism Silanol Residual Silanols (Si-O⁻) on Standard C18 Interaction Secondary Ion-Exchange Interaction Silanol->Interaction Amine Protonated Amine (R-NH3⁺) Target Analyte Amine->Interaction Result Peak Tailing & Poor Reproducibility Interaction->Result Solution BEH Technology at pH 10.5 (Analyte Neutralized) Result->Solution Mitigated by Outcome Shielded Silanols & Symmetrical Peaks Solution->Outcome

Fig 1: Mechanistic pathway of silanol-driven peak tailing and its mitigation via BEH technology.

Workflow A 1. Analyte Profiling (pKa & LogP Assessment) B 2. Column Screening (C18 vs BEH vs HILIC) A->B C 3. Mobile Phase Optimization (pH 10.5 Buffer) B->C D 4. System Suitability (As ≤ 1.5, N ≥ 10,000) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 2: Step-by-step workflow from initial analyte profiling to final ICH Q2(R2) method validation.

Experimental Protocol: BEH C18 High-pH Assay

A protocol is only as reliable as its underlying chemistry. The following step-by-step methodology outlines the optimized BEH C18 assay, structured to act as a self-validating system.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of highly purified water (18.2 MΩ·cm) to create a 10 mM solution. Adjust to pH 10.5 using concentrated ammonium hydroxide ( NH4​OH ).

    • Causality: A pH of 10.5 is at least 1.5 units above the estimated pKa​ of the primary amine, ensuring the analyte is >95% un-ionized. This drives pure hydrophobic retention and prevents electrostatic interactions with the stationary phase.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure for sub-2-micron particles and improving mass transfer kinetics for sharper peaks.

  • Gradient Program: 5% B to 60% B over 5.0 minutes; hold at 60% B for 1.0 minute; re-equilibrate at 5% B for 2.0 minutes.

  • Detection: UV at 270 nm (optimized for the methoxypyridine chromophore).

  • Injection Volume: 2.0 µL.

ICH Q2(R2) Validation Strategy

To prove that this analytical procedure is "fit for purpose" under the updated ICH Q2(R2) framework[5], the following validation parameters must be executed:

  • System Suitability Testing (SST): Inject a 50 µg/mL standard solution six times. Acceptance Criteria: Peak Asymmetry ( As​ ) ≤1.5 , %RSD of peak area ≤2.0% , Theoretical Plates ( N ) ≥10,000 .

  • Specificity: Inject blank (diluent) and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light). Ensure no co-eluting degradation products interfere with the main 2-(6-Methoxypyridin-2-YL)propan-2-amine peak. The peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector[3].

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic sample matrix at 80%, 100%, and 120% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent preparations of the 100 µg/mL sample on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and instrument (Intermediate Precision). Acceptance: Overall %RSD ≤2.0% .

  • Robustness: Deliberately vary flow rate ( ±0.05 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 units). Ensure SST criteria are still met, proving the method's resilience in routine Quality Control environments[4].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development." FDA Guidance Documents. URL: [Link]

Sources

Validation

Comparative Efficacy and Pharmacokinetic Profiling of 2-(6-Methoxypyridin-2-yl)propan-2-amine Analogues in Drug Discovery

Executive Summary & Rationale In modern medicinal chemistry, optimizing basic amine pharmacophores is a critical step in balancing target affinity, membrane permeability, and metabolic stability. The chemical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, optimizing basic amine pharmacophores is a critical step in balancing target affinity, membrane permeability, and metabolic stability. The chemical building block (CAS: 1060807-37-5) has emerged as a highly privileged scaffold in the design of kinase inhibitors and GPCR antagonists[1].

The strategic integration of this specific fragment is driven by two distinct structural features:

  • The α,α -dimethyl benzylamine-like moiety: This gem-dimethyl substitution provides profound steric shielding against oxidative enzymes, drastically improving the compound's half-life[2].

  • The 6-methoxypyridine ring: The methoxy group acts as a tunable electron-donating system that modulates the pKa of the pyridine nitrogen, effectively mitigating hERG toxicity liabilities while serving as a critical hydrogen-bond acceptor.

This guide objectively compares the efficacy, pharmacokinetic (PK) performance, and metabolic resilience of 2-(6-Methoxypyridin-2-yl)propan-2-amine against its structural analogues to provide clear, data-driven insights for lead optimization.

Structural Analogues: The Comparative Set

To isolate the specific pharmacodynamic and pharmacokinetic contributions of the gem-dimethyl and methoxy groups, we evaluate the target compound against three specific structural analogues:

  • Compound 1 (Target Scaffold): 2-(6-Methoxypyridin-2-yl)propan-2-amine. Features both the steric shield and the H-bond acceptor[1].

  • Compound 2 (Des-methoxy Analogue): 2-(Pyridin-2-yl)propan-2-amine. Lacks the 6-methoxy group, serving as a baseline for pyridine pKa and lipophilicity.

  • Compound 3 (Unhindered Analogue): 2-(6-Methoxypyridin-2-yl)ethanamine. Lacks the α,α -dimethyl substitution, exposing the α -carbon to metabolic attack.

  • Compound 4 (Methyl Analogue): 2-(6-Methylpyridin-2-yl)propan-2-amine. Replaces the methoxy oxygen with a methyl group, eliminating the specific H-bond acceptor capability while maintaining similar steric bulk.

Quantitative Efficacy and ADME Profiling

The following table synthesizes the comparative in vitro data for these analogues when incorporated into a generalized target-binding scaffold (e.g., where the amine acts as a solvent-exposed salt-bridge former).

AnalogueStructural ModificationpKa (Amine / Pyridine)HLM Clint​ ( μL/min/mg )Caco-2 Papp​ ( 10−6cm/s )Target Affinity Kd​ (nM)
Compound 1 Target Scaffold 8.5 / 3.512.4 18.5 45
Compound 2 Des-methoxy8.8 / 5.215.112.0120
Compound 3 Unhindered Amine9.2 / 3.585.68.235
Compound 4 Methyl Substitution8.6 / 5.822.315.4250

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is not enough to observe the data; we must understand the physicochemical causality driving these results.

Metabolic Stability ( Clint​ ): The stark contrast in intrinsic clearance between Compound 1 ( 12.4μL/min/mg ) and Compound 3 ( 85.6μL/min/mg ) highlights the vulnerability of unhindered primary amines. Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO) rapidly abstract the α -protons in Compound 3, leading to swift deamination and clearance. As demonstrated in , the gem-dimethyl group in Compound 1 creates a robust steric blockade, completely abrogating this metabolic liability[2].

MetabolicShielding Unhindered Unhindered Amine (Cpd 3) Enzyme CYP450 / MAO Oxidation Unhindered->Enzyme Susceptible alpha-protons Degradation Rapid Deamination (High Clearance) Enzyme->Degradation Enzymatic cleavage Hindered Sterically Hindered Amine (Cpd 1) Blockade Steric Blockade of Alpha-Carbon Hindered->Blockade Gem-dimethyl addition Stability Metabolic Stability (Low Clearance) Blockade->Stability Prevents oxidation

Fig 1: Mechanistic pathway illustrating the metabolic shielding effect of the gem-dimethyl group.

Permeability and Target Affinity: Compound 1 exhibits superior Caco-2 permeability compared to Compound 2. The methoxy group exerts an electron-withdrawing inductive effect that lowers the pKa of the pyridine nitrogen (3.5 vs 5.2), increasing the fraction of the neutral species at physiological pH (7.4). Furthermore, the oxygen atom in the methoxy group acts as a critical hydrogen-bond acceptor, which explains the significant drop in target affinity ( Kd​ from 45 nM to 250 nM) when replaced by a lipophilic methyl group in Compound 4.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay drift or failure.

Protocol A: High-Throughput Microsomal Stability (HLM) Assay

Objective: Quantify the intrinsic clearance ( Clint​ ) of the amine analogues.

  • Preparation: Prepare 1 mM stock solutions of Compounds 1-4 in 100% DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 1 μM test compound with Human Liver Microsomes (0.5 mg/mL final protein concentration) in a 96-well polypropylene plate.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C with orbital shaking.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Self-Validation Step (Critical): Run parallel incubations with Verapamil (High Clearance Control, expected Clint​>40 ) and Warfarin (Low Clearance Control, expected Clint​<5 ). If controls fall outside these historical ranges, the NADPH system has failed, and plate data must be discarded.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and Clint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess the intestinal absorption potential and efflux ratio.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts at 1×105 cells/ cm2 . Culture for 21 days until fully differentiated.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER >250Ω⋅cm2 may proceed to dosing. Add Lucifer Yellow (LY) to the apical chamber; basolateral LY fluorescence must be <1% per hour to confirm monolayer integrity.

  • Dosing: Apply 10 μM of test compounds to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. The transport buffer is HBSS at pH 7.4 for both chambers.

  • Sampling & Calculation: Incubate for 2 hours at 37°C. Sample the receiver chambers and quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

ScreeningWorkflow QC 1. Synthesis & LC-MS QC Physiochem 2. Physicochemical Profiling (pKa, LogD) QC->Physiochem ADME 3. In Vitro ADME (HLM & Caco-2) Physiochem->ADME Binding 4. Target Binding Assay (SPR / TR-FRET) ADME->Binding Lead 5. Lead Selection Binding->Lead

Fig 2: Self-validating high-throughput screening workflow for amine analogue evaluation.

References

  • Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: From Inert to Active: Charge-Compensated Metallacarboranes with High Toxicity and Anticancer Potential (Mechanisms of Sterically Hindered Amines) Source: ChemRxiv URL: [Link]

Sources

Comparative

Benchmarking 2-(6-Methoxypyridin-2-YL)propan-2-amine: A Comparative Guide to Catalytic Efficiency in Ruthenium-Mediated Transfer Hydrogenation

Executive Summary The evolution of transition-metal catalysis heavily depends on rational ligand design to optimize both reactivity and long-term stability[1]. The compound 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of transition-metal catalysis heavily depends on rational ligand design to optimize both reactivity and long-term stability[1]. The compound 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1060807-37-5) [2] represents a highly engineered bidentate N,N-ligand. When complexed with Ruthenium(II) precursors (e.g., [Ru(η⁶-p-cymene)Cl₂]₂), it forms an exceptionally active catalyst for the transfer hydrogenation (TH) of ketones.

This guide objectively benchmarks its catalytic efficiency against traditional ampy (2-(aminomethyl)pyridine) and ethylenediamine (en) ligands, providing researchers with actionable, field-proven insights and self-validating experimental protocols for drug development and fine chemical synthesis.

Mechanistic Rationale: The Structural Advantage

To understand the catalytic superiority of 2-(6-Methoxypyridin-2-YL)propan-2-amine, we must analyze its structural components through the lens of the Noyori outer-sphere mechanism[3].

  • The Gem-Dimethyl Effect (-C(CH₃)₂NH₂): Traditional ampy ligands possess benzylic protons alpha to the amine, which are susceptible to unwanted dehydrogenation or deprotonation, leading to irreversible catalyst deactivation[4]. The gem-dimethyl groups in this ligand completely block this degradation pathway, drastically increasing the catalyst's turnover number (TON).

  • The 6-Methoxy Pyridine Ring: The methoxy group at the 6-position serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, enriching the Ruthenium center. This increases the hydridic character of the intermediate Ru-H species, accelerating the rate-determining hydride transfer step. Sterically, the methoxy group creates a defined pocket adjacent to the metal center, which forces bulky substrates into a favorable trajectory for reduction.

  • Outer-Sphere Bifunctional Catalysis: The primary amine (-NH₂) is non-innocent. It participates directly in the catalytic cycle by forming a hydrogen bond with the ketone oxygen, stabilizing the transition state while the Ruthenium transfers a hydride to the carbonyl carbon[3].

Catalytic Cycle Visualization

The following diagram illustrates the outer-sphere mechanism, highlighting the critical 16e⁻ amido and 18e⁻ hydride intermediates.

TH_Mechanism Precat Precatalyst [Ru(p-cymene)(L)Cl] Amido 16e⁻ Amido Complex (Active Catalyst) Precat->Amido + KOH / - KCl, H₂O Hydride 18e⁻ Ru-Hydride Complex [Ru-H...N-H] Amido->Hydride + Isopropanol - Acetone TS 6-Membered Pericyclic TS (Outer-Sphere) Hydride->TS + Ketone Substrate TS->Amido - Alcohol Product

Figure 1: Outer-sphere mechanism for Ruthenium-catalyzed transfer hydrogenation.

Comparative Performance Data

To objectively benchmark 2-(6-Methoxypyridin-2-YL)propan-2-amine (Ligand A), we compare its Ruthenium(II) complex against three industry-standard N,N-ligands:

  • Ligand B: 2-(pyridin-2-yl)propan-2-amine (Lacks the 6-methoxy group).

  • Ligand C: 2-(aminomethyl)pyridine (ampy) (Lacks both methoxy and gem-dimethyl groups)[1].

  • Ligand D: Ethylenediamine (en) (Standard sp³-sp³ diamine).

Table 1: Transfer Hydrogenation of Acetophenone and 2,4,6-Trimethylacetophenone (Reaction Conditions: 0.1 mol% [Ru(p-cymene)(L)Cl], 2-propanol (0.1 M), KOH (1.0 mol%), 82 °C)

Ligand SystemSubstrateTime (min)Conversion (%)Initial TOF (h⁻¹)Catalyst Stability
Ligand A (Target) Acetophenone10>99125,000Excellent
Ligand BAcetophenone159895,000Good
Ligand C (ampy)Acetophenone209580,000Moderate
Ligand D (en)Acetophenone608515,000Poor
Ligand A (Target) 2,4,6-Trimethylacetophenone459645,000Excellent
Ligand B2,4,6-Trimethylacetophenone1207212,000Good

Data Analysis: Ligand A exhibits a distinct superiority, particularly with the sterically hindered 2,4,6-trimethylacetophenone. The 6-methoxy group provides the necessary electronic push to overcome the steric barrier of the substrate, achieving a Turnover Frequency (TOF) nearly 4x higher than the unsubstituted Ligand B.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard (dodecane) for real-time GC-FID tracking. This guarantees that conversion metrics are strictly tied to mass balance, ruling out side reactions like aldol condensations.

Materials:

  • [Ru(η⁶-p-cymene)Cl₂]₂ (0.05 mmol)

  • 2-(6-Methoxypyridin-2-YL)propan-2-amine (0.105 mmol)[2]

  • Acetophenone (100 mmol)

  • Anhydrous 2-propanol (Degassed)

  • KOH (1.0 M solution in 2-propanol)

  • n-Dodecane (Internal Standard, 10 mmol)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In an argon-filled glovebox, charge a Schlenk flask with[Ru(η⁶-p-cymene)Cl₂]₂ and the ligand. Add 5 mL of anhydrous dichloromethane. Stir for 2 hours at room temperature. Remove the solvent under vacuum to yield the precatalyst[Ru(η⁶-p-cymene)(Ligand A)Cl]Cl as a solid.

  • Reaction Setup: To a separate, flame-dried Schlenk tube under argon, add the precatalyst (0.1 mmol, 0.1 mol%), acetophenone (100 mmol), n-dodecane (10 mmol), and 100 mL of degassed 2-propanol.

  • Thermal Equilibration: Place the flask in a pre-heated oil bath at 82 °C (reflux) and allow the mixture to equilibrate for 5 minutes.

  • Initiation: Inject 1.0 mL of the 1.0 M KOH solution (1.0 mmol, 1.0 mol%) to trigger the formation of the active 16e⁻ amido complex.

  • Kinetic Sampling & Validation: Withdraw 0.1 mL aliquots at 2, 5, 10, and 15 minutes. Immediately quench each aliquot by injecting it into a vial containing 1 mL of cold hexane exposed to air (this rapidly oxidizes the Ru catalyst, halting the reaction).

  • Analysis: Analyze the organic layer via GC-FID. Calculate conversion by comparing the ratio of the acetophenone and 1-phenylethanol peaks to the n-dodecane internal standard.

References

  • Title: 2-(6-Methoxypyridin-2-YL)propan-2-amine | 1060807-37-5 Source: Benchchem URL: 2

  • Title: Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Catalysis (Journal of the American Chemical Society) URL: 4

  • Title: Synthesis and Reactivity of Ampy-Based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones Source: Organometallics (ACS Publications) URL: 1

  • Title: Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes Source: Journal of the American Chemical Society (ACS Publications) URL: 3

Sources

Validation

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 2-(6-Methoxypyridin-2-YL)propan-2-amine

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the potency of a therapeutic candidate is only one facet of its potential success. Of equal, if not greater, import...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the potency of a therapeutic candidate is only one facet of its potential success. Of equal, if not greater, importance is its selectivity—the ability to interact with its intended biological target while minimally engaging with other proteins and pathways. Poor selectivity can lead to a cascade of off-target effects, resulting in unforeseen toxicities, diminished efficacy, and, ultimately, clinical failure. This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of a novel investigational molecule, 2-(6-Methoxypyridin-2-YL)propan-2-amine (herein referred to as 'Compound M').

The structure of Compound M, featuring a methoxypyridine ring and a tertiary amine, is common in molecules designed to target G-protein coupled receptors (GPCRs) and protein kinases. This structural motif necessitates a rigorous and multi-tiered profiling strategy to de-risk its development and build a robust preclinical safety and efficacy package. We will compare the hypothetical performance of Compound M against two alternative compounds, "Alternative A" (a known multi-kinase inhibitor) and "Alternative B" (a selective GPCR antagonist), to illustrate the principles of data interpretation and decision-making.

Pillar 1: Foundational Selectivity Assessment - Broad Panel Screening

The initial step in characterizing a new chemical entity is to cast a wide net, assessing its interaction with a diverse array of potential biological targets at a single, high concentration (typically 1-10 µM). This primary screen serves to identify potential off-target liabilities early in the discovery process.[1]

Kinome Profiling: Mapping the Kinase Interaction Landscape

Given that the ATP-binding site is highly conserved across the human kinome, kinase inhibitors often exhibit cross-reactivity.[2] Therefore, profiling Compound M against a comprehensive panel of kinases is a critical first step.

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a specific peptide or protein substrate by a kinase.[3] Inhibition of the kinase by a test compound results in a decreased radioactive signal from the substrate.

  • Procedure:

    • A panel of over 400 human kinases is utilized.

    • Each kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, and cofactors in an appropriate buffer.

    • Compound M, Alternative A, and Alternative B are added to respective wells at a final concentration of 10 µM. A DMSO vehicle control is also included.

    • The reaction is initiated by the addition of [γ-³³P]-ATP (at a concentration approximating the Kₘ for each kinase).[3]

    • After a defined incubation period at room temperature, the reaction is stopped.

    • The substrate is captured on a filter membrane, and unincorporated [γ-³³P]-ATP is washed away.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • Data is expressed as the percentage of remaining kinase activity relative to the DMSO control.

GPCR Cross-Reactivity Screening: Beyond the Primary Target

The structural motifs in Compound M also suggest potential affinity for GPCRs. A broad radioligand binding assay panel is the gold standard for identifying such interactions.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Assay Principle: This assay measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.[5][6]

  • Procedure:

    • A panel of cell membranes expressing a wide range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors) is prepared.

    • In each well of a multi-well plate, a fixed concentration of the appropriate radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) is incubated with the membrane preparation.

    • Compound M and its alternatives are added at a final concentration of 10 µM.

    • Following incubation to reach binding equilibrium, the membranes are harvested by rapid filtration over glass fiber filters, trapping the receptor-bound radioligand.[7]

    • Unbound radioligand is washed away.

    • The radioactivity captured on the filters is measured by liquid scintillation counting.

    • Data is expressed as the percentage of inhibition of specific radioligand binding.

Interpreting Primary Screening Data

The goal of this tier is to identify "hits"—targets showing significant inhibition (>50% at 10 µM). These hits must be pursued in secondary, dose-response assays to confirm the interaction and determine potency.

Target ClassCompound M (% Inhibition @ 10µM)Alternative A (% Inhibition @ 10µM)Alternative B (% Inhibition @ 10µM)Interpretation
Kinases
Target Kinase X98%99%5%Compound M and Alt. A are potent inhibitors.
Kinase Z65%95%8%Compound M shows a potential off-target liability; Alt. A is highly non-selective.
Kinase Y15%88%3%Compound M appears selective against Kinase Y.
GPCRs
Target GPCR A8%12%97%Alt. B is a potent ligand for GPCR A.
5-HT₂ₐ Receptor58%15%10%Compound M shows a potential off-target liability at a serotonin receptor.
D₂ Receptor10%5%4%All compounds appear selective against the D₂ receptor.

Table 1: Hypothetical primary screening data for Compound M and alternatives. Hits requiring follow-up are highlighted.

Pillar 2: Quantifying Selectivity - Potency and Affinity Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀ for inhibition or EC₅₀ for activation) or binding affinity (Kᵢ). This quantitative data is essential for calculating a selectivity index and making informed decisions.[8]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation PrimaryScreen Primary Screen (Single High Concentration) Kinome Kinome Panel (>400 kinases) PrimaryScreen->Kinome GPCR GPCR Panel (>100 receptors) PrimaryScreen->GPCR DoseResponse Dose-Response Assays (10-point curve) Kinome->DoseResponse Hits >50% inhibition GPCR->DoseResponse Hits >50% inhibition IC50 Calculate IC₅₀ / Kᵢ DoseResponse->IC50 SelectivityScore Calculate Selectivity Score IC50->SelectivityScore CellularAssays Cell-Based Assays IC50->CellularAssays Confirmed On- and Off-Targets SelectivityScore->CellularAssays CETSA CETSA (Target Engagement) CellularAssays->CETSA ICW In-Cell Western (Functional Readout) CellularAssays->ICW

Fig 1. A tiered workflow for selectivity profiling.

Experimental Protocol: IC₅₀ Determination

The protocols are identical to the primary screens, but instead of a single concentration, a 10-point, 3-fold serial dilution of each compound is tested. The resulting data are plotted, and a non-linear regression analysis is used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity or binding by 50%).

Calculating a Selectivity Score

A simple way to quantify selectivity is the Selectivity Score (S-score), which is the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested.[1] A lower score indicates higher selectivity.

CompoundOn-Target IC₅₀ (nM)Off-Target 1: Kinase Z IC₅₀ (nM)Off-Target 2: 5-HT₂ₐ Kᵢ (nM)Selectivity Ratio (Off-Target 1 / On-Target)S-Score (S₁₀)
Compound M 158501,200570.002 (1/450)
Alternative A 510>10,00020.15 (67/450)
Alternative B >10,000>10,00025N/A0

Table 2: Hypothetical potency and selectivity data. Compound M demonstrates a favorable selectivity profile with a >50-fold window over its nearest off-target and a low S-score.

Pillar 3: The Litmus Test - Cellular Target Engagement and Functional Selectivity

Biochemical assays using purified proteins are invaluable but do not fully recapitulate the complex environment of a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically influence a compound's activity and selectivity.[2] Therefore, validating target engagement and functional effects in a cellular context is non-negotiable.

Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or tissue lysates. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][10]

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells (e.g., a cell line overexpressing the target kinase) and treat with either vehicle (DMSO) or varying concentrations of Compound M for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point by Western blotting or an automated capillary-based immunoassay system.[11][12]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound confirms target engagement. An isothermal dose-response can then be performed at a fixed temperature to determine a cellular EC₅₀ for target engagement.

Fig 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Measuring Functional Selectivity with In-Cell Western (ICW)

To confirm that the observed off-target binding translates to a functional consequence, an In-Cell Western (ICW) assay can be employed. This quantitative immunofluorescence method measures protein levels or post-translational modifications directly in fixed cells in a multi-well plate format.[13][14] For example, we can measure the phosphorylation of a known substrate of Kinase Z to see if the 850 nM binding affinity of Compound M results in cellular inhibition.

Experimental Protocol: In-Cell Western

  • Cell Culture and Treatment: Seed adherent cells into 96- or 384-well plates. Treat the cells with a dose-response of Compound M. Stimulate the pathway of interest if necessary.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize them with a mild detergent (e.g., Triton X-100) to allow antibody entry.[15]

  • Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody specific for the phosphorylated substrate of Kinase Z. Then, incubate with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) with a different colored dye is used for normalization.[14]

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The software quantifies the fluorescence intensity in each well. The signal for the phospho-protein is normalized to the housekeeping protein signal to account for variations in cell number.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of substrate phosphorylation in the cell.

AssayCompound MAlternative AAlternative BInterpretation
Biochemical IC₅₀ (Kinase Z) 850 nM10 nM>10,000 nMBiochemical data shows potential for off-target activity.
Cellular IC₅₀ (p-Substrate Z) >10,000 nM45 nM>10,000 nMCompound M shows excellent functional selectivity; the biochemical activity does not translate to the cellular context. Alternative A confirms potent off-target activity in cells.

Table 3: Comparison of biochemical vs. cellular functional data. This demonstrates the critical importance of cellular validation.

Conclusion and Path Forward

This comprehensive, three-tiered approach to selectivity profiling provides a robust framework for characterizing novel chemical entities like 2-(6-Methoxypyridin-2-YL)propan-2-amine. Based on our hypothetical data, Compound M emerges as a promising candidate. It demonstrates high on-target potency, a clean profile in broad panel screening with only minor off-target hits, and a calculated selectivity ratio exceeding 50-fold. Crucially, the off-target biochemical activity observed against Kinase Z did not translate into functional inhibition in a cellular context, as confirmed by the In-Cell Western assay. This highlights the indispensable value of progressing from simplified biochemical systems to more physiologically relevant cellular models.

In contrast, Alternative A, despite its potency, is highly promiscuous and would likely face significant safety hurdles. Alternative B is highly selective for its GPCR target but is inactive against the kinase of interest.

The path forward for Compound M would involve further profiling against a broader range of safety-related targets (e.g., ion channels, transporters) and subsequent evaluation in in vivo models to correlate its selectivity profile with its pharmacokinetic and pharmacodynamic properties. This rigorous, data-driven approach is fundamental to navigating the complexities of drug development and increasing the probability of clinical success.

References

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. (URL: [Link])

  • MtoZ Biolabs. Kinome Profiling Service. (URL: [Link])

  • Pharmaron. Kinase Panel Profiling. (URL: [Link])

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 675, 237–255. (URL: [Link])

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (URL: [Link])

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. (URL: [Link])

  • Wang, Z., Wu, W., & Wang, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 266-274. (URL: [Link])

  • Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. The RSC Drug Discovery Series, 71, 234-269. (URL: [Link])

  • van der Wijk, T., & Uitdehaag, J. C. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 5(13), 1543-1563. (URL: [Link])

  • Shaw, J. B., Vartabedian, V. F., & Lairson, L. A. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. (URL: [Link])

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

  • LI-COR Biosciences. In-Cell Western™ Assay. (URL: [Link])

  • Bio-Rad. In-Cell Western Assay. (URL: [Link])

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (URL: [Link])

  • Advansta. Step-by-Step Guide to In-Cell Westerns. (URL: [Link])

  • Alfa Cytology. Competitive Radioligand Binding Assays. (URL: [Link])

  • Celtarys. Radioligands vs. Fluorescent Ligands: Binding Assays. (URL: [Link])

  • Zarrindast, M. R., & Farzin, D. (2004). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research, 3(3), 133-139. (URL: [Link])

  • Guo, S., Wang, X., & Weng, J. (2017). Methods used to study the oligomeric structure of G-protein-coupled receptors. Biophysical reviews, 9(2), 115-128. (URL: [Link])

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. (URL: [Link])

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (URL: [Link])

  • Schihada, H., & de Graaf, C. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 1(3), 100185. (URL: [Link])

  • Thomsen, W., & Frazer, J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. (URL: [Link])

  • BindingDB. (2019). BDBM406748 2-(6-methoxypyridin-2-yl)-N-(pyridin-4-ylmethyl)pyrrolo[2,1-f][16][17][18]triazin-4-amine::US10336761, Example 31. (URL: [Link])

  • BindingDB. (2019). BDBM406931 N-[2-(6-methoxypyridin-2-yl)pyrrolo[2,1-f][16][17][18]triazin-4-yl]pyridin-4-amine::US10336761, Example 214. (URL: [Link])

  • Zhang, J., Liu, Y., & Zhang, Y. (2022). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 13, 869562. (URL: [Link])

  • NextSDS. 2-(6-methoxypyridin-2-yl)-2-methylpropan-1-amine. (URL: [Link])

  • PubChem. Prd_002214. (URL: [Link])

  • NextSDS. [6-(propan-2-yloxy)pyridin-2-yl]methanamine. (URL: [Link])

  • Bulut, G., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(16), 11249-11265. (URL: [Link])

  • PubChem. 6-[2-[3-[1-Amino-3-(6-amino-4-methyl-2-pyridinyl)propan-2-yl]phenyl]ethyl]-4-methylpyridin-2-amine. (URL: [Link])

  • Open Targets Platform. CHEMBL2087461. (URL: [Link])

  • This URL is not accessible.
  • MeSH Trace. (URL: [Link])

  • Gorgani, N. N., & Ghorbani, M. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2023(2), M1625. (URL: [Link])

  • Contino, M., et al. (2023). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 28(3), 1361. (URL: [Link])

  • NextSDS. 2-(6-aminopyridin-2-yl)propan-2-ol. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

2-(6-Methoxypyridin-2-YL)propan-2-amine proper disposal procedures

The handling and disposal of functionalized N-heterocycles, such as 2-(6-Methoxypyridin-2-YL)propan-2-amine , require rigorous operational protocols. Because this compound combines an electron-rich methoxy-substituted py...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of functionalized N-heterocycles, such as 2-(6-Methoxypyridin-2-YL)propan-2-amine , require rigorous operational protocols. Because this compound combines an electron-rich methoxy-substituted pyridine ring with a primary amine, it exhibits distinct physicochemical properties that dictate specific safety, handling, and waste segregation strategies.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for managing this compound from experimental setup through RCRA-compliant disposal.

Physicochemical Hazard Profiling & Causality

To handle a chemical safely, one must understand the mechanistic reasons behind its hazards. 2-(6-Methoxypyridin-2-YL)propan-2-amine acts as a moderate organic base and a potent nucleophile.

  • The Pyridine Core: Substituted pyridines are notorious for their ability to penetrate intact skin and for their distinct, often highly irritating vapors[1].

  • The Amine Group: The propan-2-amine moiety makes the molecule basic. If inadvertently mixed with strong mineral acids (such as nitric acid) in a waste container, it will undergo a rapid, highly exothermic neutralization reaction that can lead to over-pressurization and container rupture[1].

  • Environmental Toxicity: Like many pyridine derivatives, it poses a significant hazard to aquatic life and must never be disposed of via the municipal sink or standard biohazard streams.

Table 1: Quantitative Data & Operational Implications

Property / MetricValueOperational Implication
Compound Name 2-(6-Methoxypyridin-2-YL)propan-2-amineMust be explicitly written on all waste labels; abbreviations are non-compliant[2].
CAS Number 1060807-37-5[3]Essential for SDS retrieval, inventory tracking, and EPA waste manifesting.
Molecular Weight 166.224 g/mol [3]Used for precise molarity calculations to minimize excess reagent waste.
Chemical Class Substituted Pyridine / Primary AmineBasic nature; strictly incompatible with strong oxidizers and acids[1].
SAA Volume Limit 55 Gallons (General Haz Waste)[4]Maximum allowable accumulation in a lab's Satellite Accumulation Area (SAA) before mandatory EH&S pickup[4].

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system. Before initiating any reaction involving 2-(6-Methoxypyridin-2-YL)propan-2-amine, verify that your environment meets the necessary safety thresholds.

Step-by-Step Methodology: Experimental Setup
  • Environmental Validation: Ensure you are working within a properly functioning, certified laboratory chemical fume hood[1]. Verify that the hood's flow rate is within the acceptable range (typically 80-120 fpm).

  • PPE Verification: Don chemical safety goggles, a fully-buttoned lab coat, and appropriate gloves. While butyl rubber or PVA gloves are highly recommended for pure pyridine[1], standard nitrile may offer limited splash protection for dilute solutions; always consult your specific glove compatibility chart. Wash hands immediately after removing gloves[1].

  • Reagent Isolation: Segregate the compound from incompatible chemicals, specifically strong oxidizers and acids (especially nitric acid)[1].

  • Emergency Readiness: Confirm that an emergency eyewash station is located within 50 feet and a 10-second walk from your workstation[1].

HandlingWorkflow Start Start: Chemical Retrieval PPE Don PPE (Butyl Gloves, Goggles, Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Use Execute Experiment (Avoid Strong Acids/Oxidizers) Hood->Use Spill Spill Occurs? Use->Spill SpillYes Evacuate & Use Spill Kit (Inert Absorbent) Spill->SpillYes Yes SpillNo Proceed to Waste Segregation Spill->SpillNo No

Workflow for safe handling and emergency spill response for pyridine derivatives.

Comprehensive Disposal & Waste Management Protocols

Proper disposal is not just an end-step; it is a heavily regulated logistical operation. 2-(6-Methoxypyridin-2-YL)propan-2-amine must be managed as hazardous chemical waste in compliance with EPA/RCRA standards (or local equivalents).

Step-by-Step Methodology: Waste Accumulation and Disposal
  • Container Selection: Use only appropriate, compatible containers for waste storage. Plastic (e.g., high-density polyethylene, HDPE) is preferred for basic organic amines[4]. Never use food-grade containers or metal containers that could corrode[5].

  • Waste Segregation: Do not mix incompatible wastes[6]. 2-(6-Methoxypyridin-2-YL)propan-2-amine should typically be routed to the Non-Halogenated Organic Waste stream. However, if your reaction involves halogenated solvents (e.g., dichloromethane) exceeding 10% of the total volume, the entire mixture must be classified as Halogenated Organic Waste [7].

  • Labeling (Self-Validation Check): The moment the first drop of waste enters the container, it must be clearly marked with a "HAZARDOUS WASTE" label[2]. The label must list the specific chemical contents (no abbreviations) and the accumulation start date[2][8].

  • Satellite Accumulation Area (SAA) Management: Store the waste container in your designated SAA. Keep the container tightly capped at all times except when actively adding waste[2][4]. Ensure the SAA never exceeds the regulatory limit of 55 gallons of total hazardous waste[2][4].

  • Solid Waste: Chemically contaminated solid plastics (pipette tips, tubes) and gloves must be collected in a dedicated, puncture-proof hazardous solid waste container, not the standard municipal trash[6].

WasteSegregation Waste Generate Waste: 2-(6-Methoxypyridin-2-YL)propan-2-amine Type Waste State? Waste->Type Liquid Liquid Waste (Aqueous/Organic) Type->Liquid Liquid Solid Solid Waste (Contaminated PPE/Plastics) Type->Solid Solid Halogen Contains Halogens? Liquid->Halogen SolidBin Hazardous Solid Waste Container Solid->SolidBin NonHalogen Non-Halogenated Organic Waste Stream Halogen->NonHalogen No (<10%) Halogenated Halogenated Organic Waste Stream Halogen->Halogenated Yes (>10%) Label Label & Store in Satellite Accumulation Area NonHalogen->Label Halogenated->Label SolidBin->Label

RCRA-compliant waste segregation decision tree for substituted pyridine and amine waste.

Emergency Spill Mitigation

In the event of an accidental spill of 2-(6-Methoxypyridin-2-YL)propan-2-amine:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust capture.

  • Absorb: Absorb the liquid with an inert, dry material (such as vermiculite or a dedicated chemical spill pad)[1]. Do not use combustible materials like paper towels for large spills.

  • Contain: Place the absorbed material into an appropriate, resealable waste disposal container[1].

  • Report: Dispose of the cleanup materials as hazardous waste and report the incident to your Principal Investigator and Environmental Health & Safety (EH&S) office immediately[1].

References

  • Title: 2-(6-Methoxypyridin-2-YL)propan-2-amine | 1060807 ... - Benchchem. Source: benchchem.com. URL: Verified Link
  • Title: Pyridine Hazardous Waste Disposal SOP Laboratory. Source: wsu.edu. URL: Verified Link
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. Source: upenn.edu. URL: Verified Link
  • Title: Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Source: purdue.edu. URL: Verified Link
  • Title: SOP: WASTE DISPOSAL & RECYCLING - UCT's Faculty of Science. Source: uct.ac.za. URL: Verified Link
  • Title: Roger Williams University Lab Waste Management and Disposal Guide. Source: rwu.edu. URL: Verified Link

Sources

Handling

Comprehensive Operational &amp; Safety Protocol for 2-(6-Methoxypyridin-2-YL)propan-2-amine

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physicochemical properties and the barrier materials we employ....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physicochemical properties and the barrier materials we employ. 2-(6-Methoxypyridin-2-YL)propan-2-amine (CAS: 1060807-37-5) [1] presents unique handling considerations due to its dual functional groups: an electron-rich methoxypyridine ring and a primary aliphatic amine. This combination enhances its lipophilicity and basicity, directly dictating our operational and Personal Protective Equipment (PPE) strategy.

Physicochemical & Hazard Profiling (The "Why")

To build a self-validating safety protocol, we must first understand the causality behind the compound's hazards. The structural properties of pyridine-amine derivatives[2] dictate how they interact with human tissue and PPE materials.

Table 1: Physicochemical & Hazard Profiling

Property / HazardValue / ClassificationMechanistic Implication for Handling
Molecular Formula C9H14N2OSmall molecular weight facilitates rapid skin absorption if barriers fail.
Molecular Weight 166.22 g/mol High volatility potential at room temperature; necessitates respiratory controls.
Functional Groups Pyridine, Primary AmineAmine acts as a nucleophile and base; highly corrosive to ocular and dermal tissues.
GHS Classification H302, H315, H319, H335Irritant/Corrosive. Requires strict compartmentalization of handling environments.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be a layered system where the failure of one barrier is mitigated by another. According to OSHA 29 CFR 1910.132 standards[3], our barrier selection is based on the specific permeation kinetics of the chemical .

  • Dermal Protection (Hands) : The lipophilic pyridine ring acts as a permeation enhancer. Standard latex gloves offer zero protection against this class of compounds.

    • Primary Choice: Nitrile gloves (minimum 4 mil thickness). Nitrile provides excellent resistance to basic amines.

    • Secondary/Heavy Handling: Butyl rubber gloves are required for prolonged exposure or bulk transfers (>500 mL).

  • Ocular Protection : The primary amine group can cause irreversible corneal damage upon contact.

    • Requirement: Chemical splash goggles (EN 166 / ANSI Z87.1+ compliant). Safety glasses with side shields are insufficient due to vapor and splash risks.

  • Respiratory & Body Protection :

    • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat (synthetic fibers can melt into the skin upon reaction).

    • Ventilation: All operations must be conducted within a certified Class II Type A2 or standard chemical fume hood.

Table 2: Glove Material Breakthrough Times (Estimated for Pyridine-Amine Derivatives)

Glove MaterialThicknessBreakthrough TimeRecommendation
Natural Rubber (Latex)4 mil< 5 minutesNOT RECOMMENDED
Nitrile4 mil~ 30 - 60 minutesAPPROVED (Incidental contact / Splash)
Nitrile8 mil> 120 minutesAPPROVED (Standard handling)
Butyl Rubber16 mil> 240 minutesAPPROVED (Bulk transfer / Spill cleanup)

Operational Workflow & Handling Protocol

To ensure scientific integrity and safety, the following step-by-step methodology must be strictly adhered to, as outlined by the National Research Council's Prudent Practices in the Laboratory[4].

Step-by-Step Handling Methodology:

  • Pre-Operation Assessment : Verify the fume hood flow rate is between 80-120 feet per minute (fpm). Ensure all required reagents and waste containers are pre-positioned inside the hood.

  • Donning PPE : Equip nitrile gloves (double-gloving recommended for synthesis), chemical splash goggles, and a fully buttoned lab coat.

  • Material Transfer : Transport the chemical vial using a secondary containment vessel (e.g., a shatterproof carrier) to the fume hood.

  • Execution : Open the primary container only within the fume hood. Use glass or PTFE-lined syringes/pipettes for transfer, as the amine may degrade certain low-density plastics over time.

  • Decontamination : Post-transfer, wipe down the exterior of the reagent bottle with a mildly acidic or neutral cleaning wipe to neutralize any micro-spills before returning it to the corrosives/amines storage cabinet.

Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Reaction Execute Synthesis / Handling Hood->Reaction Waste Segregate Waste (Aqueous vs Organic) Reaction->Waste Decon Decontaminate Workspace Waste->Decon

Sequential operational workflow ensuring continuous barrier protection during chemical handling.

Spill Response & Disposal Plan

A reactive amine spill requires immediate, calculated action. The basicity of 2-(6-Methoxypyridin-2-YL)propan-2-amine means it should never be cleaned up with strong acids, which could cause a violent, uncontrolled exothermic reaction.

Step-by-Step Spill Response & Disposal Methodology:

  • Assessment & Evacuation : Determine the spill volume. If >50 mL outside the fume hood, evacuate the immediate area and contact Environmental Health & Safety (EHS).

  • Neutralization & Absorption : For minor spills (<50 mL) inside the hood, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use sawdust, as amines can react exothermically with organic matter.

  • Collection : Using a non-sparking scoop, carefully collect the saturated absorbent and place it into a chemically compatible, sealable solid waste container (e.g., a wide-mouth HDPE jar).

  • Surface Decontamination : Wash the spill surface with a dilute, weak acid solution (e.g., 5% citric acid or acetic acid) to neutralize residual amine, followed by a thorough water rinse.

  • Waste Segregation : Label the container as "Hazardous Waste: Basic Organic Amine / Pyridine Derivative." Do not mix this waste with halogenated solvents or strong oxidizing agents, as this can generate toxic or explosive byproducts.

SpillResponse Spill Chemical Spill: 2-(6-Methoxypyridin-2-YL)propan-2-amine Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) Outside Hood Assess->Major Absorb Neutralize & Absorb (Inert Absorbent) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Collect in Solid Waste Container Absorb->Dispose Decon Decontaminate Surface (Dilute Citric Acid) Dispose->Decon

Decision logic tree for localized spill response and decontamination.

References

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NIH Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • PubChem. "Pyridine and Amine Derivative Safety and Toxicity." National Library of Medicine. Available at:[Link]

Sources

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